Somatotropin (32-46)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

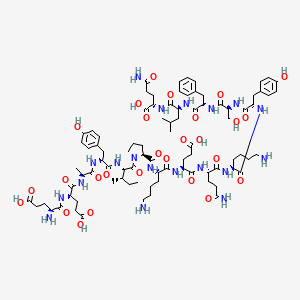

Somatotropin (32-46) is a peptide fragment derived from the human growth hormone, somatotropin. This fragment consists of amino acid residues 32 to 46 of the full-length hormone. Somatotropin is a crucial hormone produced by the anterior pituitary gland and plays a significant role in growth regulation, metabolism, and overall development in humans .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Somatotropin (32-46) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions, including specific pH, temperature, and solvent environments to ensure the correct formation of peptide bonds .

Industrial Production Methods

Industrial production of somatotropin (32-46) often involves recombinant DNA technology. This method includes inserting the gene encoding the desired peptide fragment into a suitable host organism, such as Escherichia coli. The host organism then expresses the peptide, which is subsequently purified through various chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

Somatotropin (32-46) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under reducing conditions.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Mutant peptides with altered amino acid sequences.

Aplicaciones Científicas De Investigación

Somatotropin (32-46) has various applications in scientific research, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in growth hormone signaling pathways and interactions with growth hormone receptors.

Medicine: Explored for its potential therapeutic applications in growth hormone deficiencies and related disorders.

Industry: Utilized in the production of recombinant growth hormone products for therapeutic use .

Mecanismo De Acción

Somatotropin (32-46) exerts its effects by binding to specific growth hormone receptors on target cells. This binding activates intracellular signaling pathways, including the JAK-STAT pathway, which leads to the transcription of genes involved in growth and metabolism. The peptide fragment may also interact with other molecular targets, such as insulin-like growth factor 1 (IGF-1), to mediate its effects .

Comparación Con Compuestos Similares

Similar Compounds

Somatostatin: Another peptide hormone that inhibits the release of growth hormone.

Insulin-like Growth Factor 1 (IGF-1): A hormone that mediates many of the effects of growth hormone.

Somatrem: A synthetic variant of human growth hormone with an additional methionine residue .

Uniqueness

Somatotropin (32-46) is unique due to its specific amino acid sequence and its role as a fragment of the larger somatotropin molecule. This fragment retains some of the biological activity of the full-length hormone and can be used to study specific aspects of growth hormone function and signaling .

Propiedades

Número CAS |

89187-22-4 |

|---|---|

Fórmula molecular |

C87H129N19O27 |

Peso molecular |

1873.1 g/mol |

Nombre IUPAC |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C87H129N19O27/c1-6-47(4)72(105-83(128)64(44-51-22-26-53(109)27-23-51)100-73(118)48(5)93-75(120)58(31-36-70(114)115)94-74(119)54(90)28-35-69(112)113)86(131)106-40-14-19-66(106)85(130)98-56(18-11-13-39-89)76(121)97-59(32-37-71(116)117)79(124)96-57(29-33-67(91)110)78(123)95-55(17-10-12-38-88)77(122)102-63(43-50-20-24-52(108)25-21-50)82(127)104-65(45-107)84(129)103-62(42-49-15-8-7-9-16-49)81(126)101-61(41-46(2)3)80(125)99-60(87(132)133)30-34-68(92)111/h7-9,15-16,20-27,46-48,54-66,72,107-109H,6,10-14,17-19,28-45,88-90H2,1-5H3,(H2,91,110)(H2,92,111)(H,93,120)(H,94,119)(H,95,123)(H,96,124)(H,97,121)(H,98,130)(H,99,125)(H,100,118)(H,101,126)(H,102,122)(H,103,129)(H,104,127)(H,105,128)(H,112,113)(H,114,115)(H,116,117)(H,132,133)/t47-,48-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-/m0/s1 |

Clave InChI |

UQTJJWAHLAQZCX-SQGYSNLUSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |

SMILES canónico |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

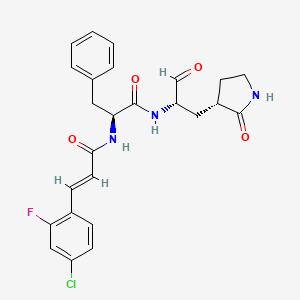

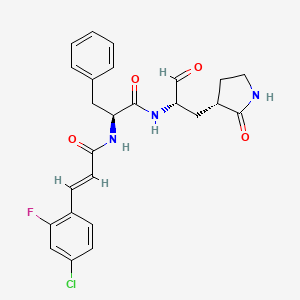

![(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12783645.png)